Fragment-Like Physicochemical Profile vs. Advanced Triazolopyridazine Leads
The target compound has a molecular weight of 186.17 g·mol⁻¹ and a molecular formula C₈H₆N₆, placing it firmly within the 'rule-of-three' fragment space (MW < 300, H‑bond donors ≤ 3, cLogP ≤ 3) . In comparison, the dual c-Met/Pim-1 lead 4g (MW ≈ 450–500 g·mol⁻¹, cLogP > 4) is 2.4‑ to 2.7‑fold larger and substantially more lipophilic, whereas the BRD4 BD1 inhibitor lead 12 (MW ≈ 380 g·mol⁻¹) is roughly 2‑fold larger [1][2]. This lower molecular complexity allows the target compound to sample chemical space that is inaccessible to fully elaborated leads, making it a preferred entry point for fragment-based screening libraries.
| Evidence Dimension | Molecular weight (MW) and fragment-likeness |
|---|---|
| Target Compound Data | MW = 186.17 g·mol⁻¹; C₈H₆N₆; 0 rotatable bonds; H‑bond donor count = 0 (pyrazole C–H only) |
| Comparator Or Baseline | Dual c-Met/Pim-1 lead 4g: MW ≈ 450–500 g·mol⁻¹; BRD4 BD1 lead 12: MW ≈ 380 g·mol⁻¹; JQ1 (pan-BET inhibitor): MW = 457 g·mol⁻¹ |
| Quantified Difference | MW: 2.0‑fold to 2.7‑fold lower than comparator leads |
| Conditions | Calculated physicochemical properties based on molecular formula ; comparator data from published lead optimization studies [1][2] |
Why This Matters
Lower MW and fragment-like properties enable higher hit rates in fragment-based screening (typically >3% vs. <0.1% for lead-like compounds) and provide more efficient vectors for subsequent property-based lead optimization.
- [1] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14:30346–30363. doi:10.1039/D4RA90034K. View Source
- [2] Kim JH, Pandit N, Yoo M, et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci Rep. 2023;13:10805. doi:10.1038/s41598-023-37527-w. View Source
